molecular formula C3H7BrMg B8679215 magnesium;propane;bromide

magnesium;propane;bromide

Cat. No.: B8679215
M. Wt: 147.30 g/mol
InChI Key: UGVPKMAWLOMPRS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium bromide (MgBr₂) is an inorganic compound composed of magnesium and bromine. It exists as colorless rhombohedral crystals with a melting point of 711°C and a boiling point of 1250°C . Key properties include high solubility in water (125.4 g/100g at 100°C) and ethanol (39.9 g/100g at 75°C), and a density of 3.72 g/cm³ . Its synthesis involves reacting magnesium oxide or carbonate with hydrobromic acid .

MgBr₂ exhibits Lewis acidity, forming coordination polymers like MgBr₂(dioxane)₂, where Mg²⁺ adopts an octahedral geometry . Applications span organic synthesis (e.g., aldol reactions), pharmaceuticals (as a tranquilizer and anticonvulsant), and energy storage (as an electrolyte in magnesium batteries) .

Properties

Molecular Formula

C3H7BrMg

Molecular Weight

147.30 g/mol

IUPAC Name

magnesium;propane;bromide

InChI

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

UGVPKMAWLOMPRS-UHFFFAOYSA-M

Canonical SMILES

CC[CH2-].[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium bromide propan-1-ide is prepared by reacting 1-bromopropane with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C₃H₇Br+MgC₃H₇MgBr\text{C₃H₇Br} + \text{Mg} \rightarrow \text{C₃H₇MgBr} C₃H₇Br+Mg→C₃H₇MgBr

Industrial Production Methods: On an industrial scale, the preparation of magnesium bromide propan-1-ide follows similar principles but is conducted in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.

Chemical Reactions Analysis

Types of Reactions: Magnesium bromide propan-1-ide undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.

    Reduction Reactions: It can reduce certain functional groups, such as nitriles, to primary amines.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols, respectively.

    Esters: Reacts with esters to form tertiary alcohols after two equivalents of the Grignard reagent are added.

    Epoxides: Reacts with epoxides to open the ring and form alcohols.

Major Products:

    Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.

    Carboxylic Acids: When reacted with carbon dioxide followed by acid workup.

    Amines: When reacted with nitriles followed by hydrolysis.

Scientific Research Applications

Magnesium bromide propan-1-ide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.

    Biology: Utilized in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of fine chemicals, fragrances, and flavor compounds.

Mechanism of Action

The mechanism of action of magnesium bromide propan-1-ide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic carbon atoms in carbonyl compounds. The carbon in the Grignard reagent is nucleophilic due to the polarization of the carbon-magnesium bond, where carbon carries a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product.

Comparison with Similar Compounds

Magnesium Bromide vs. Zinc Bromide (ZnBr₂)

  • Physiological Activity : MgBr₂ shares general properties with magnesian salts but is less physiologically active than ZnBr₂. Both induce similar effects, though ZnBr₂ exhibits stronger activity .
  • Thermodynamic Properties: MgBr₂ has a standard enthalpy of formation (ΔfH°) of -524.3 kJ/mol (solid) , while ZnBr₂’s ΔfH° is -328.3 kJ/mol. Ionic Conductivity: MgBr₂ in dimethyl sulfoxide (DMSO) achieves ~10⁻² S/cm at 0.16 M, surpassing many bromide salts in non-aqueous electrolytes .

Magnesium Bromide vs. Barium Bromide (BaBr₂)

  • Structural and Solubility Differences :
    • BaBr₂ has a higher melting point (857°C) and lower solubility in polar solvents compared to MgBr₂ .
    • MgBr₂’s hygroscopic nature contrasts with BaBr₂’s stability in anhydrous conditions.

Comparison with Magnesium Halides

Magnesium Bromide vs. Magnesium Chloride (MgCl₂)

Property MgBr₂ MgCl₂
Melting Point (°C) 711 714
Ionic Conductivity ~10⁻² S/cm (in DMSO) ~10⁻³ S/cm (aqueous)
Coordination Geometry Octahedral Hexagonal close-packed
Applications Organic catalysis, electrolytes De-icing, precursor for Mg metal
  • Thermochemical Data :
    • MgBr₂’s gas-phase ΔfH° is -302.92 kJ/mol , while MgCl₂’s is -641.3 kJ/mol.
    • Entropy (S°gas): MgBr₂ (301.03 J/mol·K) vs. MgCl₂ (333.8 J/mol·K).

Ionic Transport and Electrochemical Behavior

MgBr₂’s ion transport in DMSO-based electrolytes is concentration- and temperature-dependent. At 0.16 M, Mg²⁺ transference numbers reach ~0.7, with conductivity peaking at 10⁻² S/cm due to increased charge carriers. Higher concentrations (>0.16 M) reduce conductivity due to elevated viscosity . This contrasts with lithium salts (e.g., LiPF₆), which maintain high conductivity at higher concentrations .

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